Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Description
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a bicyclic framework with a sulfur atom in a sulfone (5,5-dioxide) configuration and a Boc-protected amine at the 7-position. This structure combines rigidity from the spiro system with functional groups amenable to further derivatization, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting proteolysis-targeting chimeras (PROTACs) or kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 7-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(12)5-18(11,15)16/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKKZAKBLIEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117755 | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-76-8 | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1453315-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Thia-Azaspiro Core
The thia-azaspiro[3.4]octane system can be constructed via a two-step process:
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Cyclization : A precursor such as a γ-thiolactam or thiirane derivative reacts with a tert-butyl-protected amine under basic conditions. For instance, analogs like (7S)-5-azaspiro[2.4]heptane-7-ylcarbamic acid tert-butyl ester are synthesized using Ru-BINAP-catalyzed asymmetric hydrogenation to establish chirality.
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Oxidation : The sulfur atom in the thia ring is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This step is critical for stabilizing the spiro structure and enhancing solubility.
Table 1: Representative Reaction Conditions for Spirocyclic Thia-Aza Systems
Introduction of the tert-Butyl Carboxylate Group
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, Boc protection of spirocyclic amines in related compounds proceeds with >95% efficiency under mild conditions.
Stereochemical Control and Resolution
Chiral centers in spirocyclic systems are often established via asymmetric catalysis. The patent WO2017190609A1 highlights the use of Noyori hydrogenation with Ru-BINAP to achieve enantiomeric excess (ee) values up to 98% in similar frameworks. Alternatively, enzymatic resolution or chiral auxiliary approaches may be employed, though these are less common for industrial-scale synthesis.
Industrial-Scale Production Considerations
Process Optimization
Scaling up spirocyclic syntheses requires addressing exothermic reactions and optimizing purification steps. Continuous flow reactors improve safety and yield for cyclization and oxidation steps, while crystallization techniques enhance purity. For instance, the use of ethanol-water mixtures for final recrystallization achieves >99% purity in analogous compounds.
Comparative Analysis of Methodologies
Laboratory vs. Industrial Routes
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Catalyst | Ru-BINAP (0.5 mol%) | Heterogeneous Pd/C (1 mol%) |
| Oxidation Agent | m-CPBA | H₂O₂ (cost-effective) |
| Yield | 70–85% | 88–92% |
| Purification | Column Chromatography | Crystallization |
Challenges in Sulfone Stabilization
The 5,5-dioxide moiety introduces steric and electronic constraints, necessitating precise control over oxidation conditions. Over-oxidation to sulfonic acids is mitigated by using buffered hydrogen peroxide solutions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is primarily explored for its potential as a lead compound in drug development. Its structural characteristics allow it to act on various biological pathways, making it a candidate for the following applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal pathogens.
- Neurological Disorders : The spirocyclic structure is often associated with neuroactive compounds. Research is ongoing to evaluate its efficacy in treating conditions such as anxiety and depression.
Drug Discovery
The compound serves as a versatile building block in the synthesis of novel azaspiro derivatives. These derivatives are being investigated for their multifunctional roles in drug discovery:
- Synthesis of Multifunctional Modules : Researchers are utilizing this compound to create libraries of derivatives that can be screened for various biological activities, enhancing the chances of discovering effective therapeutic agents .
Structure-Activity Relationship (SAR) Studies
The unique structural features of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate facilitate SAR studies:
- Modification of Functional Groups : By altering the functional groups attached to the spirocyclic core, researchers can assess how these changes affect biological activity, leading to optimized drug candidates.
Case Study 1: Antimicrobial Efficacy
A study conducted on related spirocyclic compounds demonstrated significant antimicrobial activity against a range of pathogens. The findings suggest that modifications to the azaspiro structure can enhance efficacy and selectivity against specific microbial strains .
Case Study 2: Neuroactive Properties
Research published in pharmacological journals indicates that similar compounds exhibit anxiolytic effects in animal models. Ongoing studies aim to confirm whether tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate can replicate these effects, potentially leading to new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfur atom and amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Scaffolds
Spirocyclic compounds with azaspiro[3.4]octane cores are widely explored for their conformational constraints and synthetic versatility. Key structural variations include:
Positional Isomerism of Functional Groups
- tert-Butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (QM-7977): Differs from the target compound in the amino group position (8- vs. 7-amino).
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: Features a hydroxyl group instead of an amine at position 8, reducing nucleophilicity but enhancing hydrophilicity (Molecular Formula: C₁₁H₁₉NO₅S; MW: 277.34) .
Heteroatom Substitution
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate : Replaces sulfur with a ketone (oxo group), eliminating sulfone-related electron-withdrawing effects and altering solubility .
Sulfur Oxidation State
- tert-Butyl 5-thia-2-azaspiro[3.4]octane-2-carboxylate (non-oxidized): Lacks the 5,5-dioxide group, making the sulfur less polarizable and reducing stability under oxidative conditions .
Biological Activity
Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS No. 1453315-76-8) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
- Molecular Formula : C₁₁H₂₀N₂O₄S
- Molecular Weight : 276.35 g/mol
- Structure : The compound features a spirocyclic backbone, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Inhibition of Type III Secretion System (T3SS)
A notable study examined the effects of related compounds on the Type III secretion system in pathogenic bacteria. The T3SS is a critical virulence factor in many Gram-negative bacteria, facilitating the injection of effector proteins into host cells. Compounds similar to tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane have demonstrated the ability to inhibit T3SS-mediated secretion, suggesting potential applications in treating infections caused by these pathogens .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, spirocyclic derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
Case Studies
The biological activity of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane can be attributed to its ability to interact with various biological targets:
- Cell Membrane Disruption : The lipophilicity of the tert-butyl group may facilitate membrane penetration, leading to cell lysis.
- Enzyme Inhibition : The presence of the thia and amino groups allows for potential hydrogen bonding and interactions with active sites of enzymes.
- Signal Transduction Interference : By inhibiting key signaling pathways in bacteria, this compound can reduce virulence and pathogenicity.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structural integrity of tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm sp³/sp² hybridization and stereochemistry. Use infrared (IR) spectroscopy to verify functional groups like the carbonyl (C=O) and sulfone (SO₂) moieties. For crystallographic confirmation, X-ray diffraction (XRD) is critical, as demonstrated in studies of analogous bicyclic compounds (e.g., vibrational analysis of 7-amino-8-oxo-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) . Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, tert-butyl carboxylate derivatives are sensitive to acidic/basic conditions; test stability under varying pH and thermal stress. Document side products via high-performance liquid chromatography (HPLC) or LC-MS to identify competing pathways (e.g., ring-opening or sulfone degradation). Compare findings with pharmacopeial guidelines for related azaspiro compounds, which emphasize strict control of reaction stoichiometry and purification protocols .
Advanced Research Questions
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity at the spirocyclic nitrogen. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For scale-up, apply membrane-based separation technologies (e.g., enantioselective nanofiltration) to isolate the desired isomer, as recommended in CRDC subclass RDF2050104 .
Q. How do steric and electronic effects influence the reactivity of the sulfone group in this compound under nucleophilic substitution?
- Methodological Answer : Conduct kinetic studies using model nucleophiles (e.g., thiols, amines) in aprotic solvents (DMSO, DMF). Compare activation energies (ΔG‡) via Arrhenius plots derived from variable-temperature NMR. Computational modeling (e.g., molecular docking or DFT) can predict regioselectivity, as seen in studies of 5-thia-1-azabicyclo derivatives . Validate results with X-ray crystallography to confirm bond angles and steric hindrance at the sulfone site .
Q. What are the challenges in correlating in vitro stability data with in vivo pharmacokinetic profiles for this compound?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) to simulate degradation pathways (e.g., hydrolysis of the tert-butyl ester). Use LC-MS/MS to identify metabolites in hepatic microsomal assays. Address contradictions by applying physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like logP and plasma protein binding. Note that ecological toxicity data for similar spirocyclic compounds are limited, necessitating in silico QSAR predictions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the thermal degradation thresholds of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Discrepancies may arise from impurities or polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Cross-validate with computational models (e.g., Coats-Redfern method) to extrapolate decomposition kinetics, as applied in fuel engineering studies (CRDC subclass RDF2050106) .
Q. Why do computational and experimental vibrational spectra diverge for the sulfone moiety?
- Methodological Answer : Re-examine basis sets and solvation models in DFT calculations. For example, the B3LYP/6-311++G(d,p) level may underestimate anharmonic effects in SO₂ stretching modes. Experimentally, use polarized Raman spectroscopy to isolate lattice vibrations, as demonstrated in Spectrochimica Acta studies of bicyclic sulfones . Adjust for environmental factors (e.g., humidity-induced hydrogen bonding) that perturb experimental spectra.
Methodological Framework
Q. What conceptual frameworks guide the design of novel derivatives based on this compound?
- Methodological Answer : Apply retrosynthetic analysis to prioritize modular intermediates (e.g., tert-butyl carboxylate and azaspiro core). Link to transition-metal-catalyzed C–H activation theories for functionalization at the amino group. For mechanistic insights, adopt the Curtin-Hammett principle to predict kinetic vs. thermodynamic control in ring-forming steps .
Q. How can researchers validate the biological relevance of this compound without reliable ecotoxicity data?
- Methodological Answer : Use read-across methodologies (OECD QSAR Toolbox) to extrapolate toxicity from structurally related azaspiro compounds. Conduct acute toxicity assays in model organisms (Daphnia magna, zebrafish embryos) under OECD 203/236 guidelines. For environmental mobility, apply soil column experiments with LC-MS monitoring, referencing CRDC subclass RDF2050107 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
